2-(2-Aminoethyl)-6-(2-methylphenyl)-2,3-dihydropyridazin-3-one
Overview
Description
The compound “2-(2-Aminoethyl)-6-(2-methylphenyl)-2,3-dihydropyridazin-3-one” is a pyridazine derivative. Pyridazines are heterocyclic compounds with a six-membered ring structure containing two nitrogen atoms and four carbon atoms . The “2-Aminoethyl” and “2-methylphenyl” groups are substituents on the pyridazine ring.
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would consist of a pyridazine ring substituted at the 2nd and 6th positions by an aminoethyl group and a methylphenyl group, respectively .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. These properties are typically determined experimentally .Scientific Research Applications
Synthesis of Novel Pyridazinone Derivatives
General Synthesis Approaches
- A study by Ibrahim and Behbehani (2014) established a general route for synthesizing a novel class of pyridazin-3-one derivatives, highlighting the potential for creating fused azine derivatives with diverse therapeutic applications Ibrahim & Behbehani, 2014.
Platelet Aggregation Inhibiting and Hypotensive Activities
- Dihydropyridazinone derivatives have shown significant platelet aggregation inhibiting and hypotensive activities, suggesting their utility in cardiovascular disease treatment Thyes et al., 1983.
Enantiomer Separation for Cardioactive Agents
- Research on 6-(4-Aminophenyl)-5-methyl-4,5-dihydro-3(2H)-pyridazinone, a key intermediate for cardiotonic agents like levosimendan, has focused on the enantioseparation using chiral stationary phases, which is critical for pharmaceutical applications Cheng et al., 2019.
Multicomponent Synthesis of Heterocyclic Compounds
- The multicomponent synthesis approach has been applied to create diverse heterocyclic compounds, demonstrating the versatility of pyridazinone derivatives in synthesizing compounds with potential biological activities Lega et al., 2016.
Antihypertensive Activity
- Pyridazinone derivatives have been synthesized and evaluated for their antihypertensive activities, showing promising results in non-invasive studies Siddiqui et al., 2010.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(2-aminoethyl)-6-(2-methylphenyl)pyridazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-10-4-2-3-5-11(10)12-6-7-13(17)16(15-12)9-8-14/h2-7H,8-9,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIXSOLVPMDQQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN(C(=O)C=C2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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